molecular formula C11H10BrNO3 B1414630 Ethyl 4-bromo-2-cyano-6-methoxybenzoate CAS No. 1807080-84-7

Ethyl 4-bromo-2-cyano-6-methoxybenzoate

Cat. No. B1414630
CAS RN: 1807080-84-7
M. Wt: 284.11 g/mol
InChI Key: HHEXSZXHVWMMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-cyano-6-methoxybenzoate (EBCM) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a white crystalline solid that is soluble in water and organic solvents, and is relatively stable under normal laboratory conditions. EBCM has been used in a variety of laboratory experiments, including the synthesis of other compounds, the study of enzyme kinetics, and the study of biochemical and physiological effects in various organisms.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-methoxybenzoate has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, such as 4-bromo-2-cyano-6-methoxybenzamide. It has also been used in the study of enzyme kinetics, as it can be used to inhibit the activity of certain enzymes. In addition, it has been used in the study of biochemical and physiological effects in various organisms, including the study of gene expression and the effects of drug treatments.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-methoxybenzoate is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, as it has been used in the study of enzyme kinetics. In addition, it is believed to interact with certain receptors, as it has been used in the study of biochemical and physiological effects in various organisms.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-6-methoxybenzoate has been studied for its potential biochemical and physiological effects in various organisms. It has been reported to have an inhibitory effect on the activity of certain enzymes, as well as an effect on the expression of certain genes. In addition, it has been reported to have an effect on the activity of certain receptors, as well as an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-2-cyano-6-methoxybenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in both water and organic solvents. In addition, the synthesis of Ethyl 4-bromo-2-cyano-6-methoxybenzoate is relatively simple and efficient, with yields of up to 95% reported. However, there are some limitations to the use of Ethyl 4-bromo-2-cyano-6-methoxybenzoate in laboratory experiments. It is relatively expensive, and its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for the use of Ethyl 4-bromo-2-cyano-6-methoxybenzoate in scientific research. It could be used to further study its mechanism of action, as well as its biochemical and physiological effects in various organisms. In addition, it could be used to study the effects of drug treatments, as well as the effects of gene expression. Finally, it could be used in the synthesis of other compounds, and in the study of enzyme kinetics.

properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)4-8(12)5-9(10)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEXSZXHVWMMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-6-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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